molecular formula C11H17ClFN5 B12227107 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12227107
M. Wt: 273.74 g/mol
InChI Key: UTPWVADMOJERDI-UHFFFAOYSA-N
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Description

1-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole derivative featuring:

  • A 1-(2-fluoroethyl)-substituted pyrazole at the 1-position.
  • A 1-methyl-substituted pyrazole linked via a methanamine bridge.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-16-8-10(6-14-16)4-13-5-11-7-15-17(9-11)3-2-12;/h6-9,13H,2-5H2,1H3;1H

InChI Key

UTPWVADMOJERDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Formation of 1-(2-Fluoroethyl)-1H-pyrazol-4-yl Intermediate

The fluoroethyl-substituted pyrazole is synthesized through a Knorr-type cyclization between hydrazine derivatives and β-keto esters. For example:

  • Hydrazine (NH₂NH₂) reacts with ethyl 3-ethoxyacrylate in ethanol under reflux to form a pyrazolone intermediate.
  • Fluoroethylation is achieved using 1-bromo-2-fluoroethane in dimethylformamide (DMF) with potassium carbonate as a base.

The reaction’s success depends on maintaining anhydrous conditions to prevent hydrolysis of the fluoroethyl group. Typical yields range from 65% to 78%.

Synthesis of 1-Methyl-1H-pyrazol-4-ylmethylamine

The methyl-substituted pyrazole is prepared via:

  • Vilsmeier-Haack reaction to form 1-methyl-1H-pyrazole-4-carbaldehyde.
  • Reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 1-methyl-1H-pyrazol-4-ylmethylamine.

Stepwise Coupling and Functionalization

Alkylation of the Methylamine Linker

The two pyrazole units are connected through a methylamine bridge. A Mitsunobu reaction or nucleophilic substitution is employed:

  • Mitsunobu method :

    • 1-(2-Fluoroethyl)-1H-pyrazol-4-ylmethanol reacts with 1-methyl-1H-pyrazol-4-ylmethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
    • Yield : 70–85%.
  • Nucleophilic substitution :

    • 1-(2-Fluoroethyl)-1H-pyrazol-4-ylmethyl bromide reacts with 1-methyl-1H-pyrazol-4-ylmethylamine in acetonitrile at 60°C.
    • Base : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
    • Yield : 60–75%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent DMF or THF Maximizes solubility of intermediates
Temperature 60–80°C Accelerates alkylation without side reactions
Reaction Time 12–24 hours Ensures complete conversion

Side reactions such as N-alkylation of pyrazole rings or fluoroethyl group hydrolysis are mitigated using scavengers like molecular sieves.

Catalytic Enhancements

  • Palladium catalysts (e.g., Pd/C) improve coupling efficiency in reductive amination steps.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluoralkylation kinetics.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to improve heat transfer and reduce reaction times. Key steps include:

  • Automated feed systems for precise reagent delivery.
  • In-line purification using scavenger resins to remove excess alkylating agents.
  • Crystallization with ethyl acetate/hexane mixtures to isolate the final product in >95% purity.

Analytical Characterization

Structural Confirmation

Technique Key Data Source
¹H NMR δ 7.45 (s, 1H, pyrazole-H), δ 4.60 (t, J=4.8 Hz, 2H, -CH₂F)
MS (ESI+) m/z 287.76 [M+H]⁺
HPLC Retention time: 8.2 min (99.2% purity)

Physicochemical Properties

Property Value Method
Solubility >50 mg/mL in DMSO Shake-flask
Stability Stable at 25°C for 6 months Accelerated aging

Chemical Reactions Analysis

1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
The compound's unique structure, characterized by a pyrazole ring and a methanamine group, suggests it may interact with specific biological targets, modulating enzyme activity or receptor functions. Preliminary studies indicate that it could influence pathways related to cell growth and differentiation.

Compound NameActivity TypeNotable Findings
2-(pyrazol-4-yl)-1,3,4-oxadiazolesAntibacterialExhibited strong activity against various bacteria
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amineAnticancerShowed potential in inhibiting cancer cell proliferation
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamineAntifungalEffective against fungal pathogens

Case Study: Anticancer Activity
In a study investigating the anticancer properties of pyrazole derivatives, compounds similar to 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine were tested for their ability to inhibit tumor cell growth. Results demonstrated that these compounds could effectively reduce proliferation rates in specific cancer cell lines, suggesting their potential as lead compounds in drug development .

Agrochemical Applications

Pesticide Development
The pyrazole moiety has been identified as a core pharmacophore in developing new agrochemicals. Compounds incorporating the pyrazole structure have shown promising results in controlling phytopathogenic bacteria and fungi .

Table 2: Agrochemical Efficacy of Pyrazole Derivatives

Compound NameTarget OrganismEfficacy (EC50)
2-(pyrazol-4-yl)-1,3,4-oxadiazolesXanthomonas campestris7.40 μg/mL
5-chloro-3-methyl-1H-pyrazoleFusarium oxysporum8.72 μg/mL

Case Study: Development of New Agrochemicals
Research on new derivatives of pyrazole compounds has led to the discovery of effective agents against agricultural pests. A series of synthesized pyrazole derivatives demonstrated significant antibacterial activity against Xanthomonas species, indicating their potential use in developing novel pesticides that are both effective and environmentally friendly .

Biochemical Research Applications

Enzyme Modulation Studies
The compound's interaction with enzymes is an area of ongoing research. Its structural features allow it to act as a potential inhibitor or modulator of enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic strategies .

Table 3: Enzyme Targets and Modulation Effects

Enzyme TargetMode of ActionImpact on Pathway
CyclooxygenaseInhibitionReduced inflammation
Protein KinaseModulationAltered cell signaling

Case Study: Enzyme Interaction Analysis
In vitro studies have shown that similar compounds can inhibit cyclooxygenase enzymes involved in inflammatory responses. This suggests that 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine could be further explored for its anti-inflammatory properties through targeted enzyme modulation .

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Molecular Weight Key Features Reference
Target Compound C₁₂H₁₆FN₅ (inferred) 1-(2-fluoroethyl), 1-methyl (dual pyrazole cores) ~265.3 (est.) Bifunctional pyrazole, fluoroethyl
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₂H₁₈ClF₂N₅ 1-(2,2-difluoroethyl), 1,5-dimethyl 305.76 Difluoroethyl, chlorine substituent
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f) C₁₇H₁₄FN₃ 4-fluorophenyl, phenyl 291.31 Aromatic fluorine, Schiff base linker
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C₁₂H₁₉ClFN₅ 1-ethyl, 1-(2-fluoroethyl) 287.76 Ethyl substitution, chlorine presence
N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine C₁₂H₁₃F₂N₃ 2,5-difluorobenzyl, 1-methyl 237.25 Aromatic fluorine, benzyl linker
1-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine C₆H₁₀FN₃ 1-(2-fluoroethyl) (single pyrazole) 155.16 Simplified analog

Key Comparative Findings

Fluorine Substitution Patterns
  • The target compound employs a 2-fluoroethyl group, enhancing lipophilicity and metabolic stability compared to aromatic fluorine analogs (e.g., 3f in ).
  • Compounds with difluoroethyl groups (e.g., ) exhibit increased electron-withdrawing effects, which may alter binding kinetics but introduce higher molecular weight.
Pyrazole Core Modifications
  • Methyl vs. ethyl substitutions (target vs. ) influence steric bulk; methyl groups may reduce torsional strain, favoring receptor fit.
Linker and Functional Group Variations
  • Chlorine-containing analogs (e.g., ) may exhibit off-target toxicity compared to the target’s fluorine-only design.
Physicochemical Properties
  • The target’s estimated molecular weight (~265) is lower than bulkier analogs (e.g., 305.76 in ), favoring oral bioavailability.
  • LogP values (predicted): Fluoroethyl groups increase logP vs. hydrophilic morpholine derivatives (e.g., ), balancing solubility and membrane permeability.

Biological Activity

The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine , with CAS number 1856070-95-5 , is a member of the pyrazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC12H18ClFN4
Molecular Weight272.75 g/mol
IUPAC Name1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
InChI KeyYVQFWVZGROGXMR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine under controlled conditions to ensure high purity and yield. The reaction conditions are optimized for temperature and pH to facilitate the formation of the desired product efficiently.

Antifungal and Antimicrobial Properties

Fluorinated pyrazole derivatives, including the compound , have demonstrated significant antifungal and antimicrobial activities. A study highlighted that various fluorinated pyrazoles exhibited potent antifungal effects against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum, suggesting that structural modifications enhance their biological efficacy .

The molecular docking studies indicated that these compounds inhibit key enzymes involved in fungal growth, showcasing their potential as environmentally friendly agricultural agents .

The mechanism of action for this class of compounds often involves interactions with specific molecular targets such as enzymes or receptors. For instance, studies have shown that certain pyrazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative disease contexts like Alzheimer's disease . The binding affinity and selectivity towards these targets are influenced by the fluorinated substituents present in the pyrazole structure.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Antifungal Activity : In a comparative study, fluorinated pyrazoles were tested against several fungal strains, revealing inhibition rates exceeding 40% for specific derivatives against S. sclerotiorum and F. culmorum.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of fluorinated pyrazoles, demonstrating their potential as selective inhibitors of butyrylcholinesterase (BuChE), which could lead to therapeutic applications in Alzheimer's disease treatment .
  • Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives showed that compounds with specific substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. Key steps include:

  • Substitution Reactions : Reacting halogenated pyrazole intermediates (e.g., 4-(chloromethyl)pyrazole derivatives) with amines under basic conditions (e.g., K₂CO₃ in DMF/DMSO) to form the methanamine linkage .
  • Cyclization : Using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole rings, as demonstrated in analogous compounds .
  • Purification : Recrystallization or column chromatography to isolate the product, with yields often improved via continuous flow reactors in scaled-up syntheses .

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield RangeKey Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h70-85%
CyclizationPOCl₃, 120°C, 6h60-75%
Continuous FlowOptimized solvent/catalyst, RT>90%

Q. How should researchers handle safety and storage of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as fluoroethyl groups may pose toxicity risks .
  • First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Provide SDS documentation to medical personnel .
  • Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent degradation. Monitor for moisture sensitivity .

Q. What spectroscopic methods are used for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and amine linkages. For example, methyl groups on pyrazole rings appear as singlets at δ 2.5-3.5 ppm .
  • IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) validate amine and pyrazole moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₈F₂N₅: 294.14 g/mol) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-N-C ~120°) and fluorinated substituent orientation, critical for molecular modeling .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction dialysis to remove residues .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions in biphasic systems .
  • Temperature Control : Gradual heating (ramp to 120°C over 1h) during cyclization reduces side-product formation .
  • In-line Analytics : Implement HPLC-MS for real-time monitoring of reaction progression .

Q. What strategies address contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Cross-reference bioactivity studies (e.g., IC₅₀ values) across cell lines (HEK293 vs. HeLa) to identify assay-specific variability .
  • Structural Analogues : Compare with similar compounds (e.g., triazole derivatives) to isolate the impact of fluoroethyl groups on target binding .
  • In Silico Docking : Use software like AutoDock to model interactions with receptors (e.g., kinases) and validate inconsistencies in experimental IC₅₀ .

Q. Table 2: Bioactivity Data Comparison

Compound AnalogTarget ReceptorIC₅₀ (nM)Assay TypeReference
Fluoroethyl-pyrazoleKinase A50 ± 5In vitro
Triazole derivativeKinase A120 ± 10In vitro
Methoxy-substitutedKinase B200 ± 20In vivo

Q. How does crystallography aid in understanding molecular interactions?

Methodological Answer:

  • Bond Angle Analysis : Crystallographic data (e.g., C-F bond length: 1.39 Å) reveals steric effects influencing receptor binding .
  • Hydrogen Bonding : Identify H-bond donors/acceptors (e.g., amine groups interacting with carbonyl oxygens) to map binding sites .
  • Thermal Ellipsoids : Assess molecular flexibility; rigid pyrazole cores enhance stability in enzyme active sites .

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